molecular formula C8H10BrNO2S B12068048 4-Bromo-2-ethyl-benzenesulfonamide

4-Bromo-2-ethyl-benzenesulfonamide

Cat. No.: B12068048
M. Wt: 264.14 g/mol
InChI Key: XCULUXVBUAALRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethyl-benzenesulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-benzenesulfonamide typically involves the sulfonation of 4-bromo-2-ethylbenzene followed by the introduction of the sulfonamide group. One common method includes:

    Sulfonation: 4-Bromo-2-ethylbenzene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

    Amidation: The resulting sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-ethyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes like carbonic anhydrase and proteases.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-(TBDMSO)ethyl)benzenesulfonamide
  • 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
  • 4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

4-Bromo-2-ethyl-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in drug development and materials science.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

4-bromo-2-ethylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

XCULUXVBUAALRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.